N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
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Overview
Description
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential use in drug discovery, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a benzyl halide with a piperidinyl-pyrazine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzamide ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzamide derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A similar compound with potential anti-tubercular activity.
2-amino-4-(1-piperidine)pyridine derivatives: Known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Uniqueness
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-benzyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(26-17-18-7-3-1-4-8-18)19-9-11-20(12-10-19)29-23-21(24-13-14-25-23)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMUUTTXWPRFKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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